3-Prenyl-2,4,6-trihydroxybenzophenone

Description

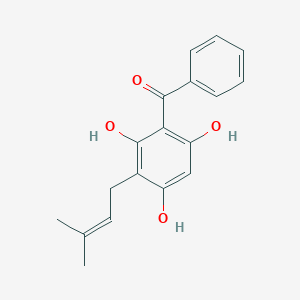

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFZVPVRFGJMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone is a prenylated benzophenone (B1666685), a class of secondary metabolites known for their diverse and potent biological activities. These compounds, characterized by a benzophenone core with one or more isoprenyl side chains, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its potential biological signaling pathways.

Natural Sources

This compound has been identified in a variety of plant species, primarily within the Clusiaceae and Hypericaceae families. The documented natural sources are summarized in the table below.

| Family | Genus | Species | Plant Part | Reference |

| Clusiaceae | Garcinia | cowa | Herbs | [1] |

| Hypericaceae | Hypericum | roeperianum | Not Specified | [2] |

| Clusiaceae | Tovomita | longifolia | Not Specified | [2] |

| Clusiaceae | Garcinia | vieillardii | Not Specified | [2] |

| Asteraceae | Helichrysum | asperum | Not Specified | Not Specified |

Isolation Methodologies

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of similar prenylated benzophenones from Garcinia and Hypericum species. The following is a generalized experimental protocol based on established phytochemical techniques.

General Experimental Protocol

1. Plant Material Collection and Preparation:

-

Collect the specified plant parts (e.g., leaves, stem bark, roots) from the source species.

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate (B1210297) are commonly used for the extraction of moderately polar compounds like prenylated benzophenones.

-

The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

The maceration is usually carried out at room temperature for a period of 24-72 hours with occasional agitation.

-

Filter the extract to remove the solid plant residue. The process may be repeated multiple times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Optional but Recommended):

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

For a methanolic crude extract, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate.

-

The fraction containing the target compound (typically the dichloromethane or ethyl acetate fraction for benzophenones) is then concentrated.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: This is the primary technique for the purification of this compound.

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).

-

Adsorb the concentrated fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the eluate in fractions of a specific volume.

-

-

Thin Layer Chromatography (TLC): Monitor the separation process by TLC.

-

Spot the collected fractions on a TLC plate (silica gel 60 F254).

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

-

Further Purification (if necessary):

-

For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography.

-

5. Structure Elucidation and Characterization:

-

The purified compound is identified and its structure confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process. Actual yields will vary depending on the plant source, collection time, and extraction efficiency.

| Parameter | Value |

| Extraction | |

| Dry weight of plant material | 1 kg |

| Volume of extraction solvent (Methanol) | 10 L |

| Yield of crude extract | 50 g (5%) |

| Fractionation | |

| Yield of ethyl acetate fraction | 15 g (1.5% of dry weight) |

| Column Chromatography | |

| Weight of purified compound | 150 mg (0.015% of dry weight) |

| Purity (by HPLC) | >98% |

| Spectroscopic Data | |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Hypothetical key signals: aromatic protons, prenyl group protons, hydroxyl protons |

| ¹³C NMR (CDCl₃, δ ppm) | Hypothetical key signals: carbonyl carbon, aromatic carbons, prenyl group carbons |

Potential Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of prenylated benzophenones, such as anti-inflammatory and anticancer effects, suggest potential mechanisms of action.

Anti-inflammatory Activity

Prenylated compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it leads to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway would reduce the inflammatory response.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.

Caption: Hypothesized Anti-inflammatory Signaling Pathway Inhibition.

Anticancer Activity

The anticancer properties of prenylated benzophenones may be attributed to their ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A potential target for this compound is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.

-

STAT3 Signaling Pathway: Constitutive activation of STAT3 is common in many types of cancer and promotes tumor growth by regulating the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis. Inhibition of STAT3 signaling can lead to the suppression of tumor growth.

Caption: Hypothesized Anticancer Signaling Pathway Inhibition.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: General Isolation Workflow.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its isolation from natural sources can be achieved through standard phytochemical techniques, further research is needed to establish a standardized and optimized protocol. Moreover, detailed investigations into its mechanism of action are required to fully understand its biological activities and to explore its potential as a lead compound in drug discovery and development. This guide provides a foundational framework for researchers to build upon in their exploration of this fascinating molecule.

References

The Biosynthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone in Garcinia cowa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3-Prenyl-2,4,6-trihydroxybenzophenone, a polyisoprenylated benzophenone (B1666685) found in Garcinia cowa. While research specific to the enzymatic machinery in Garcinia cowa is limited, this document consolidates current knowledge from closely related species, particularly Garcinia mangostana, to present a putative and detailed biosynthetic route. The guide covers the key enzymatic steps, from the formation of the benzophenone scaffold to the final prenylation. It includes quantitative data from homologous systems, detailed experimental protocols for key biochemical analyses, and visualizations of the metabolic pathway and experimental workflows to support further research and drug development endeavors.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, including xanthones, flavonoids, and polyisoprenylated benzophenones.[1][2][3] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound is a member of this class of bioactive molecules, and understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production for potential therapeutic applications.

This guide delineates the proposed biosynthetic pathway of this compound in Garcinia cowa, leveraging the well-characterized enzymatic steps from the closely related species Garcinia mangostana as a foundational model.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in two main stages:

-

Formation of the Benzophenone Core: The initial step involves the synthesis of the 2,4,6-trihydroxybenzophenone (B1214741) scaffold. This reaction is catalyzed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase.[4][5][6] BPS orchestrates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone.[4][5][6]

-

Prenylation of the Benzophenone Core: The final step is the attachment of a prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the C-3 position of the 2,4,6-trihydroxybenzophenone ring. This electrophilic aromatic substitution is catalyzed by an aromatic prenyltransferase (aPT) . While the specific aPT from Garcinia cowa has not yet been characterized, plant aPTs are known to act on a variety of phenolic substrates, including phloroglucinol (B13840) derivatives.

The proposed overall biosynthetic pathway is illustrated in the diagram below.

Quantitative Data

As the enzymes from Garcinia cowa have not been kinetically characterized, the following table summarizes the kinetic parameters of Benzophenone Synthase from the closely related species, Garcinia mangostana (GmBPS), which serves as a valuable proxy.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Garcinia mangostana Benzophenone Synthase (GmBPS) | Benzoyl-CoA | 25 ± 3 | 0.041 ± 0.001 | 1640 | [5] |

| Malonyl-CoA | 48 ± 5 | - | - | [5] |

Note: Quantitative data for the specific aromatic prenyltransferase involved in the biosynthesis of this compound in Garcinia cowa is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression of Benzophenone Synthase (GmBPS)

This protocol is adapted from studies on Garcinia mangostana Benzophenone Synthase (GmBPS).[5]

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the fruit pericarps of Garcinia mangostana using a suitable plant RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the GmBPS gene is amplified by PCR using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged GmBPS is purified from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Benzophenone Synthase

Methodology:

-

Reaction Setup: The standard assay mixture contains potassium phosphate buffer (pH 7.0), the purified BPS enzyme, benzoyl-CoA, and [14C]malonyl-CoA in a total volume of 100-200 µL.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: The reaction is terminated by the addition of acidified ethyl acetate. The benzophenone product is then extracted into the ethyl acetate phase.

-

Product Analysis: The ethyl acetate extract is concentrated and the products are separated by Thin Layer Chromatography (TLC). The radioactive product corresponding to 2,4,6-trihydroxybenzophenone is visualized by autoradiography and quantified by scintillation counting.

In Vitro Assay for Aromatic Prenyltransferase

This is a general protocol that can be adapted for the characterization of a putative aromatic prenyltransferase from Garcinia cowa.

Methodology:

-

Enzyme Source: A microsomal fraction prepared from Garcinia cowa tissues or a heterologously expressed and purified prenyltransferase would be used as the enzyme source.

-

Reaction Setup: The reaction mixture typically contains a suitable buffer (e.g., Tris-HCl, pH 7.5), the enzyme preparation, 2,4,6-trihydroxybenzophenone as the acceptor substrate, dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, and a divalent cation (e.g., MgCl2 or MnCl2).

-

Enzymatic Reaction: The reaction is initiated by the addition of DMAPP and incubated at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted using a non-polar solvent like ethyl acetate.

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Extraction and Analysis of Benzophenones from Garcinia cowa

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark, or fruit rinds) of Garcinia cowa is extracted with a suitable organic solvent such as methanol (B129727), ethanol, or acetone (B3395972) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

HPLC Analysis: The crude extract or fractions are dissolved in a suitable solvent (e.g., methanol) and analyzed by reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) or methanol is typically used. Detection is performed using a photodiode array (PDA) detector to obtain UV spectra of the eluting peaks.

-

LC-MS Analysis: For structural confirmation and identification of unknown compounds, LC-MS analysis is employed. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for the identification of this compound and other related metabolites.

Conclusion and Future Directions

This technical guide has outlined the putative biosynthetic pathway of this compound in Garcinia cowa, based on current knowledge from related species. The formation of the 2,4,6-trihydroxybenzophenone core by benzophenone synthase and its subsequent prenylation by an aromatic prenyltransferase are the key steps. While significant progress has been made in understanding benzophenone biosynthesis in the Garcinia genus, further research is needed to isolate and characterize the specific enzymes from Garcinia cowa.

Future research should focus on:

-

Gene Discovery: Identification and cloning of the genes encoding benzophenone synthase and the specific C-3 aromatic prenyltransferase from Garcinia cowa.

-

Enzyme Characterization: Detailed kinetic and mechanistic studies of the purified enzymes to understand their substrate specificity and catalytic properties.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts for the sustainable and scalable production of this compound and other bioactive benzophenones.

The information and protocols provided in this guide serve as a valuable resource for researchers aiming to advance our understanding of this important class of natural products and to unlock their therapeutic potential.

References

- 1. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

Spectroscopic and Synthetic Profile of 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-Prenyl-2,4,6-trihydroxybenzophenone, a prenylated benzophenone (B1666685) with significant biological interest. The information presented is crucial for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, also known as phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone. This data is essential for the structural elucidation and characterization of the compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.66 | s | 3H | |

| 1.79 | s | 3H | |

| 3.37 | d | 7.0 | 2H |

| 5.27 | t | 6.8 | 1H |

| 5.93 | s | 1H | |

| 7.47-7.66 | m | 5H | |

| 10.28 | bs | 1H | |

| 6.27 | bs | 1H |

s: singlet, d: doublet, t: triplet, m: multiplet, bs: broad singlet

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 21.7 |

| 25.7 |

| 96.3 |

| 104.6 |

| 106.5 |

| 121.5 |

| 127.8 |

| 129.1 |

| 132.1 |

| 132.2 |

| 139.3 |

| 159.4 |

| 160.8 |

| 162.6 |

| 204.6 |

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 299.1283 | 299.1278 |

Experimental Protocols

The following section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

The synthesis of phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone (3) is achieved through a direct prenylation of phenyl(2,4,6-trihydroxyphenyl)methanone.[1]

Materials:

-

Phenyl(2,4,6-trihydroxyphenyl)methanone

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Prenyl bromide

-

Dry Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of phenyl(2,4,6-trihydroxyphenyl)methanone in dry THF, add an equimolar amount of DBU.

-

To this mixture, add an equimolar amount of prenyl bromide in small portions.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, add 2 M HCl to the mixture and continue stirring for an additional 15 minutes.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

-

Purify the crude product by column chromatography using a hexane-EtOAc solvent system to obtain the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz UltraShield spectrometer.[1] Samples were typically dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed on a Waters LCT Premier time-of-flight mass spectrometer to determine the accurate mass and elemental composition of the synthesized compound.[1]

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

The Multifaceted Biological Activities of Prenylated Benzophenones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of prenylated benzophenones, a class of natural compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols, and quantitative data to facilitate further research and development in this promising field.

Introduction to Prenylated Benzophenones

Prenylated benzophenones are a class of naturally occurring phenolic compounds characterized by a benzophenone (B1666685) core substituted with one or more isoprenoid-derived groups.[1] These compounds are predominantly found in the Clusiaceae (Guttiferae) family of plants, with notable examples including garcinol (B8244382) from Garcinia indica and guttiferone from various Garcinia species.[1][2][3] The structural diversity arising from the type and position of the prenyl groups, as well as other substitutions, contributes to their wide range of biological activities.[1] This guide will delve into the key therapeutic areas where prenylated benzophenones have shown significant promise.

Anticancer Activities

Prenylated benzophenones have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][3][4] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Cytotoxicity Data

The cytotoxic effects of several prenylated benzophenones have been quantified, with IC50 values indicating their potency against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Garcinol | HT-29 (Colon) | 3.2 - 21.4 | [5] |

| Garcinol | HCT-116 (Colon) | 3.2 - 21.4 | [5] |

| Garcinol | HL-60 (Leukemia) | 9.42 | [5] |

| Garcinol | C6 (Glioblastoma) | ~20-30 | [6] |

| Guttiferone K | HT-29 (Colon) | 5.39 ± 0.22 | [7] |

| Guttiferone E | A-375 (Melanoma) | 9.0 | [8] |

| Guttiferone E | B16-F10 (Melanoma) | 6.6 | [8] |

| Neobractatin (24) | HepG2 (Liver) | 3.21 ± 1.00 | [9] |

| Neobractatin (24) | T98 (Glioblastoma) | ~3.21 - 6.27 | [9] |

| Neobractatin (24) | MCF-7 (Breast) | 6.27 ± 1.03 | [9] |

| Xanthochymol | U251MG (Glioblastoma) | 1.6 - 6.5 | |

| Oblongifolin B | MDA-MB-231 (Breast) | 5.22 µg/mL | [10] |

| Guttiferone E + Xanthochymol | MDA-MB-231 (Breast) | 5.22 µg/mL | [10] |

Mechanisms of Anticancer Action

Apoptosis Induction: Prenylated benzophenones, such as garcinol and guttiferone K, are potent inducers of apoptosis. This programmed cell death is often mediated through the activation of caspases, particularly caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]

Cell Cycle Arrest: Guttiferone K has been shown to induce G0/G1 cell cycle arrest in colon cancer cells by down-regulating cyclins D1 and D3, and cyclin-dependent kinases 4 and 6.[7]

Inhibition of Signaling Pathways:

-

NF-κB Pathway: Garcinol has been observed to down-regulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[6] This inhibition can occur through the suppression of IKKα/β phosphorylation, leading to reduced nuclear translocation of NF-κB.

-

STAT3 Pathway: Some prenylated benzophenones inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a key role in tumor progression.

-

Akt/mTOR Pathway: These compounds have also been shown to affect mediators in the Akt/mTOR stress pathway, which is crucial for cell growth and survival.[4]

Signaling Pathway Diagrams

References

- 1. akjournals.com [akjournals.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of novel compound, guttiferone K, on colon cancer by p21Waf1/Cip1-mediated G(0) /G(1) cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guttiferone E Displays Antineoplastic Activity Against Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Prenyl-2,4,6-trihydroxybenzophenone in Cancer Cells

Disclaimer: Direct experimental data on the specific anticancer mechanism of 3-Prenyl-2,4,6-trihydroxybenzophenone is limited in publicly available literature. This guide is constructed based on comprehensive studies of structurally similar benzophenone (B1666685) derivatives, particularly 2,4',6-trihydroxy-4-methoxybenzophenone , and the well-documented effects of prenylation on the bioactivity of flavonoids and related phenolic compounds. The mechanisms detailed herein are inferred as highly probable for this compound and serve as a robust framework for future research.

Introduction

Benzophenones are a class of naturally occurring and synthetic compounds characterized by a diaryl ketone framework.[1] Within this class, polyhydroxylated and prenylated derivatives have garnered significant attention for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] The addition of a lipophilic prenyl group to the benzophenone scaffold is known to often enhance biological activity, potentially by improving membrane interaction and bioavailability.[1][3] this compound is a member of this promising group of compounds. This technical guide elucidates the core mechanisms through which this compound and its close analogs are proposed to exert their anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Core Mechanisms of Action in Cancer Cells

The anticancer activity of prenylated trihydroxybenzophenones is multifaceted, primarily culminating in the induction of programmed cell death and inhibition of proliferation. The following sections detail the key molecular events observed in cancer cells upon treatment with closely related benzophenone analogs.

The primary effect observed is a dose- and time-dependent inhibition of cancer cell proliferation. This is a common characteristic of polyprenylated benzophenones.[2] The cytotoxicity of the related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, has been quantified in human colon carcinoma (HT-29) cells, demonstrating potent anti-proliferative effects while showing less damage to normal human cell lines.[4][5]

Data Presentation: Cytotoxicity

| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| 2,4',6-trihydroxy-4-methoxybenzophenone | HT-29 (Human Colon Carcinoma) | MTT Assay | ~30 µM (reported as IC50 used for subsequent experiments) | 48 | [6] |

| 2,4',6-trihydroxy-4-methoxybenzophenone | HT-29 (Human Colon Carcinoma) | MTT Assay | Not explicitly stated, but dose-dependent effects observed from 4 to 384 µM | 24, 48, 72 | [4] |

A key mechanism for the anticancer activity of benzophenone derivatives is the induction of apoptosis. In HT-29 cells, treatment with 2,4',6-trihydroxy-4-methoxybenzophenone leads to classic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[4][7] This is further substantiated by quantitative assays that detect the externalization of phosphatidylserine (B164497) and changes in the expression of key regulatory proteins.

Apoptosis Signaling Pathway

The induction of apoptosis appears to be mediated through the intrinsic pathway, involving the Bcl-2 family of proteins. Treatment with 2,4',6-trihydroxy-4-methoxybenzophenone resulted in the upregulation of the pro-apoptotic proteins Bak and PUMA, as well as the anti-apoptotic proteins Bcl-2 and Mcl-1 in HT-29 cells.[4][5] The concurrent upregulation of both pro- and anti-apoptotic members can be complex, but the net effect observed is a shift towards apoptosis, likely due to the specific ratios and interactions between these proteins.

Caption: Proposed intrinsic apoptosis pathway induced by benzophenones.

Data Presentation: Apoptosis Induction in HT-29 Cells Data below is for 2,4',6-trihydroxy-4-methoxybenzophenone.

| Concentration (µM) | Exposure Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |

| 25 | 24 | 1.8 | 1.1 | [8] |

| 50 | 24 | 2.5 | 1.3 | [8] |

| 75 | 24 | 3.4 | 1.9 | [8] |

| 25 | 48 | 2.5 | 1.5 | [8] |

| 50 | 48 | 4.8 | 2.2 | [8] |

| 75 | 48 | 7.9 | 3.5 | [8] |

| 25 | 72 | 3.1 | 1.8 | [8] |

| 50 | 72 | 8.2 | 4.1 | [8] |

| 75 | 72 | 14.2 | 8.9 | [8] |

In addition to inducing apoptosis, benzophenone derivatives can halt the progression of the cell cycle. Flow cytometry analysis of HT-29 cells treated with 2,4',6-trihydroxy-4-methoxybenzophenone revealed a significant arrest in the G0/G1 phase of the cell cycle.[4][5] This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.

Data Presentation: Cell Cycle Distribution in HT-29 Cells Data below is for 2,4',6-trihydroxy-4-methoxybenzophenone at IC50 concentration (~30 µM).[6]

| Treatment Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 (Control) | 55.3 | 32.1 | 12.6 | [6] |

| 24 | 68.5 | 22.4 | 9.1 | [6] |

| 48 | 72.1 | 19.5 | 8.4 | [6] |

| 72 | 75.8 | 16.3 | 7.9 | [6] |

Logical Relationship of Anticancer Effects

The observed anticancer activities are interconnected. The initial cytotoxic insult leads to cellular stress, which can trigger parallel pathways of cell cycle arrest and apoptosis, ultimately leading to a reduction in tumor cell population.

Caption: Interrelationship of the primary anticancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms described above.

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or analog) and incubate for specified time periods (e.g., 24, 48, 72 hours).[4] Include untreated cells as a control.

-

MTT Addition: After incubation, remove the medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC50 value using dose-response curve analysis.

Experimental Workflow: MTT Assay

Caption: Standard workflow for an MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]

-

Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, using excitation at 488 nm. Detect FITC emission at ~530 nm and PI emission at >575 nm.[11]

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

-

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ treated and untreated cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes on ice.[12]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[13]

-

RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20-50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[14]

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.[7]

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Bak, PUMA, Mcl-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its close analogs are potent anticancer agents. The core mechanism of action involves the induction of cytotoxicity, G0/G1 cell cycle arrest, and the activation of the intrinsic apoptotic pathway, mediated by the modulation of Bcl-2 family proteins.

Future research should focus on confirming these mechanisms specifically for this compound across a broader range of cancer cell lines. Further investigation into its effects on other cancer hallmarks, such as metastasis, angiogenesis, and interaction with the tumor microenvironment, is warranted. Elucidating the direct molecular targets and exploring its efficacy in in vivo models will be critical steps in evaluating its potential as a novel chemotherapeutic agent.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. static.igem.org [static.igem.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. edspace.american.edu [edspace.american.edu]

Preliminary In Vitro Studies of 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prenyl-2,4,6-trihydroxybenzophenone is a member of the prenylated benzophenone (B1666685) class of compounds, which are known for a variety of biological activities. While extensive in vitro data for this specific molecule is limited in publicly available literature, this technical guide consolidates the current knowledge, drawing parallels from closely related compounds and outlining standard experimental protocols relevant to its potential therapeutic applications. This document serves as a foundational resource for researchers initiating studies on this compound, providing a summary of its synthesis, anticipated biological activities, and detailed methodologies for its investigation.

Introduction

Benzophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The addition of a prenyl group to the benzophenone scaffold can significantly enhance its biological activity, a characteristic attributed to increased lipophilicity and improved interaction with biological membranes.[1] Prenylated benzophenones, including this compound, are noted for their potential anti-inflammatory, anticancer, anti-HIV, cytotoxic, and antimicrobial activities.[2] This guide focuses on the available preliminary in vitro data and relevant experimental approaches for the comprehensive study of this compound.

Synthesis of this compound

The synthesis of this compound has been reported, providing a basis for obtaining the compound for in vitro evaluation. A common synthetic route involves the Friedel-Crafts acylation of a phloroglucinol (B13840) derivative followed by prenylation.

A generalized workflow for the synthesis is presented below:

Potential In Vitro Biological Activities and Data

Direct quantitative in vitro data for this compound is scarce. However, based on the activities of structurally similar prenylated phloroglucinols and benzophenones, the following areas warrant investigation. The tables below present illustrative data from related compounds to provide a comparative context.

Cytotoxic Activity

Prenylated phloroglucinols have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Illustrative Cytotoxic Activity of Related Prenylated Phloroglucinols

| Compound | Cell Line | IC50 (µM) | Reference |

| Olympiforin A | MDA-MB-231 (Breast Cancer) | 5.2 | [2] |

| Olympiforin A | EJ (Bladder Cancer) | 4.9 | [2] |

| Olympiforin B | K-562 (Leukemia) | 1.2 | [2] |

| Betuphenone F | PANC-1 (Pancreatic Cancer) | 4.9 | [3][4] |

Antimicrobial Activity

The prenyl moiety is often associated with enhanced antimicrobial properties.

Table 2: Illustrative Antimicrobial Activity of Related Prenylated Compounds

| Compound | Microorganism | MIC (mg/L) | Reference |

| Olympiforin B | Staphylococcus aureus | 0.78-2 | [2] |

| Olympiforin B | MRSA | 1 | [2] |

| Prenylated Flavanone (11) | MRSA 97-7 | 5-50 µg/mL | |

| Prenylated Genistein (13) | MRSA 97-7 | 5-50 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the test compound inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Culture: Human tumor cell lines (e.g., MDA-MB-231, EJ, K-562) and non-tumorigenic cell lines (e.g., HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: Plates are incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are grown in a suitable broth medium.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Modulation

While no specific signaling pathways have been elucidated for this compound, related prenylated phloroglucinols are known to modulate inflammatory pathways. A potential area of investigation is the NF-κB signaling pathway, which is central to inflammation.

Conclusion and Future Directions

This compound belongs to a promising class of bioactive molecules. The limited availability of specific in vitro data highlights a significant research gap and an opportunity for novel investigations. Future studies should focus on systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties using the standardized protocols outlined in this guide. Furthermore, elucidation of its mechanism of action, including its effects on key signaling pathways, will be crucial for understanding its therapeutic potential. The synthesis protocols available provide a clear path to obtaining the necessary compound for these essential preclinical evaluations.

References

Unveiling 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prenyl-2,4,6-trihydroxybenzophenone is a naturally occurring prenylated benzophenone (B1666685) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It details its isolation from natural sources, a robust synthetic pathway, and an exploration of its biological activities, including potential mechanisms of action and relevant signaling pathways. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The first documented isolation of this compound was from the plant Helichrysum asperum, a member of the Asteraceae family. While the specific seminal publication by Bohlmann and Abraham in 1979 remains a cornerstone in the history of this compound, its initial characterization laid the groundwork for subsequent investigations into the broader class of prenylated benzophenones. These compounds are recognized as a significant class of secondary metabolites, particularly abundant in the Clusiaceae and Hypericaceae plant families.[1][2] The addition of a lipophilic prenyl group to the benzophenone scaffold is a key structural feature that often enhances the biological activity of the parent molecule, making these compounds attractive targets for drug discovery programs.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [3] |

| Molecular Weight | 298.3 g/mol | [3] |

| IUPAC Name | phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | [3] |

| CAS Number | 93796-20-4 | [4] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Experimental Protocols

Isolation from Natural Sources

The following is a generalized protocol for the isolation of prenylated compounds from Helichrysum species, based on common phytochemical extraction techniques.

Objective: To isolate this compound from Helichrysum asperum.

Materials:

-

Dried and powdered aerial parts of Helichrysum asperum

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Solvents for chromatography (e.g., hexane-EtOAc gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction of secondary metabolites.

-

Solvent Partitioning: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator. Resuspend the crude extract in a mixture of methanol and water and perform liquid-liquid partitioning with solvents of increasing polarity, typically starting with hexane to remove nonpolar compounds, followed by ethyl acetate.

-

Fractionation: The ethyl acetate fraction, which is expected to contain the prenylated benzophenones, is then concentrated.

-

Chromatographic Separation: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, such as a hexane-ethyl acetate mixture.

-

Monitoring and Isolation: Monitor the fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent. Combine fractions containing the compound of interest, as indicated by its Rf value.

-

Purification: Further purify the isolated compound using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A reported synthesis of this compound involves a multi-step process.[5]

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for this compound.

Synthetic Protocol:

-

Friedel-Crafts Acylation of Phloroglucinol: React phloroglucinol with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2,4,6-trihydroxybenzophenone.

-

Prenylation: The C-prenylation of 2,4,6-trihydroxybenzophenone is achieved by reacting it with prenyl bromide in the presence of a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature.[5] The reaction mixture is typically stirred for 24 hours.

-

Work-up and Purification: After the reaction, the mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in the public domain, the broader class of prenylated benzophenones exhibits a wide range of biological activities.[1][2][6][7]

Summary of Biological Activities of Prenylated Benzophenones

| Biological Activity | Description | References |

| Antimicrobial | Prenylated flavonoids and benzophenones have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The prenyl group is often crucial for this activity. | [8][9] |

| Antiproliferative | Many prenylated flavonoids and benzophenones exhibit cytotoxic effects against various cancer cell lines. For instance, xanthohumol, a prenylated chalcone, has shown antiproliferative effects on prostate cancer cells with IC50 values in the micromolar range.[10] | [10][11] |

| Antioxidant | The phenolic hydroxyl groups in the benzophenone scaffold contribute to antioxidant properties by scavenging free radicals.[12][13][14] | [12][13][14] |

| Anti-inflammatory | Some prenylated benzophenones have demonstrated anti-inflammatory effects. | [1] |

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on related prenylated compounds suggest potential mechanisms of action.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15][16][17] Several natural products, including some flavonoids, have been shown to inhibit this pathway.[15] It is plausible that prenylated benzophenones could also exert their antiproliferative effects through modulation of this pathway.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Gene Expression in Cancer Cells: Benzophenone-3, a related compound, has been shown to alter the expression of genes involved in vascularization and the epithelial-mesenchymal transition (EMT) in mammary tumor models.[18] This suggests that this compound could potentially influence cancer progression by modulating the expression of key genes involved in tumor growth and metastasis.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on several key areas:

-

Comprehensive Biological Screening: A thorough evaluation of its biological activities against a wider range of targets, including various cancer cell lines, pathogenic microbes, and viral strains, is warranted.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of a library of analogs with modifications to the prenyl group and the benzophenone core will be crucial for establishing robust QSAR models to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are essential to understand its therapeutic potential and potential side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetic properties.

Conclusion

This compound, a natural product isolated from Helichrysum asperum, belongs to a class of compounds with significant therapeutic potential. While research specifically on this molecule is still emerging, the broader family of prenylated benzophenones has demonstrated a wide array of promising biological activities. This technical guide has provided a comprehensive overview of the current knowledge surrounding its discovery, synthesis, and potential biological significance, highlighting the need for further research to fully unlock its therapeutic potential. The detailed experimental protocols and insights into potential mechanisms of action are intended to serve as a valuable resource for the scientific community, fostering further investigation into this intriguing natural product.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H18O4 | CID 14282624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:93796-20-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-proliferative properties of prenylated flavonoids from hops (Humulus lupulus L.) in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/Akt/mTOR Pathway - Articles - Scientific Research Publishing [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzophenone-3 Alters Expression of Genes Encoding Vascularization and Epithelial-Mesenchymal Transition Functions During Trp53-null Mammary Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Prenyl-2,4,6-trihydroxybenzophenone as a Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Prenyl-2,4,6-trihydroxybenzophenone, a prenylated benzophenone (B1666685) that has garnered scientific interest for its potential therapeutic applications. As a secondary metabolite, this compound is synthesized by a limited number of plant species and exhibits a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and potential anti-HIV properties. This document consolidates the current understanding of its chemical characteristics, natural occurrence, biosynthesis, and biological functions. Detailed experimental protocols for its isolation and bioactivity assessment are provided, alongside a summary of quantitative data and a discussion of its potential mechanisms of action, including its influence on cellular signaling pathways.

Introduction

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play a crucial role in defense mechanisms, interspecies signaling, and adaptation to environmental stressors. Among the vast array of secondary metabolites, prenylated benzophenones represent a significant class of naturally occurring compounds with diverse and potent biological activities.[1][2]

This compound belongs to this class of compounds, characterized by a benzophenone core structure with a prenyl group attached to the trihydroxylated phenyl ring. This prenyl moiety, a lipophilic five-carbon unit, is known to enhance the biological activity of various phenolic compounds.[1] This guide aims to provide a comprehensive technical resource on this compound for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a moderately lipophilic molecule with the chemical and physical properties summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | Phenyl(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)methanone |

| CAS Number | 93796-20-4 |

| Appearance | Inquire with supplier |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents |

| Synonyms | Phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methanone |

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been isolated from a limited number of plant species, primarily within the family Clusiaceae (Guttiferae). Notably, it has been identified in the herbs of Garcinia cowa, a plant species known for producing a variety of bioactive secondary metabolites.[2] The presence of this compound in specific plant tissues suggests a role in the plant's defense mechanisms.

Biosynthesis

The biosynthesis of this compound follows the general pathway for polyketides. The benzophenone scaffold is formed through the condensation of a benzoyl-CoA starter unit with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS).[2] This core structure, 2,4,6-trihydroxybenzophenone, then undergoes prenylation. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, yielding the final product.

The following diagram illustrates the key steps in the proposed biosynthetic pathway.

Biological Activities and Potential Therapeutic Applications

Prenylated benzophenones, as a class, are reported to possess a wide spectrum of biological activities.[1][3] While specific quantitative data for this compound is limited in publicly available literature, the general activities attributed to this class of compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity

Many prenylated benzophenones exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria. The lipophilic prenyl group is thought to enhance the interaction of the molecule with bacterial cell membranes, leading to disruption of cellular processes.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several natural products, including prenylated phenolics, have been investigated for their anti-inflammatory potential. The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.

While direct studies on the anti-inflammatory mechanism of this compound are lacking, other prenylated compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5][6] A related prenylated benzopyran was found to reduce the expression of inflammatory markers and suppress T-lymphocyte and macrophage infiltration in an in vivo model.[7]

The following diagram illustrates a hypothetical anti-inflammatory mechanism based on the known actions of related compounds.

Cytotoxic Activity

The potential of natural products to induce cytotoxicity in cancer cell lines is a major area of drug discovery research. Several prenylated flavonoids and benzophenones have demonstrated promising cytotoxic effects.[8][9] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, related compounds have shown significant activity. For instance, a study on prenylated flavanones reported IC₅₀ values as low as 12 µM against the HeLa cell line.[10]

Anti-HIV Activity

Benzophenones have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thus prevents viral replication.

Although specific anti-HIV activity data for this compound is not available, the general activity of the benzophenone scaffold suggests it could be a candidate for further investigation in this area.

Experimental Protocols

This section provides generalized experimental protocols for the isolation and biological evaluation of this compound, based on standard methodologies for natural products.

Isolation from Natural Sources (e.g., Garcinia cowa)

The following diagram outlines a general workflow for the isolation of this compound from plant material.

Methodology:

-

Extraction: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (typically the less polar fractions like hexane or ethyl acetate) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual components.

-

Final Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Principle: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the reviewed literature, the following table provides a template for summarizing such data as it becomes available through future research.

| Biological Activity | Test System/Cell Line | Parameter | Result | Reference |

| Antimicrobial | Staphylococcus aureus | MIC | Data not available | |

| Escherichia coli | MIC | Data not available | ||

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO production) | Data not available | |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | Data not available | |

| A549 (Lung Cancer) | IC₅₀ | Data not available | ||

| Anti-HIV | HIV-1 Reverse Transcriptase | IC₅₀ | Data not available |

Conclusion and Future Perspectives

This compound is a promising secondary metabolite with a range of potential biological activities. Its structural features, particularly the presence of the prenyl group, suggest that it could be a valuable lead compound for the development of new therapeutic agents. However, a significant gap exists in the scientific literature regarding specific quantitative data on its bioactivities and a detailed understanding of its mechanisms of action, including its effects on cellular signaling pathways.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the antimicrobial, anti-inflammatory, cytotoxic, and anti-HIV activities of purified this compound to determine its potency (MIC and IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

-

Synthetic Approaches: Development of efficient synthetic routes to produce larger quantities of the compound and its analogs for further investigation.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tricyclononene carboxamide derivatives as novel anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Purification of 3-Prenyl-2,4,6-trihydroxybenzophenone

An HPLC (High-Performance Liquid Chromatography) protocol is a meticulously defined procedure used for the separation, identification, and purification of components within a mixture. This technique leverages a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. In the context of purifying "3-Prenyl-2,4,6-trihydroxybenzophenone," a naturally occurring or synthetic compound of interest in pharmaceutical research, a well-defined HPLC protocol is critical for isolating it to a high degree of purity. This application note provides a detailed protocol for the purification of this specific benzophenone (B1666685) derivative using reversed-phase HPLC, a method particularly suited for moderately non-polar compounds.

Introduction

This compound is a member of the prenylated benzophenone family of compounds, which are known for their diverse biological activities. Effective purification of this target compound is a prerequisite for its comprehensive in-vitro and in-vivo characterization, as well as for its potential development as a therapeutic agent. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of such natural products and related synthetic molecules.[1][2] This protocol outlines a robust RP-HPLC method for the preparative purification of this compound.

Materials and Reagents

-

This compound (crude extract or synthetic mixture)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Sample vials

-

Collection tubes

Instrumentation

-

Preparative HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

Diode array detector (DAD) or UV-Vis detector

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

-

Vortex mixer

-

Centrifuge

Experimental Protocols

1. Standard and Sample Preparation

-

Standard Solution: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 100 µg/mL for analytical method development.

-

Sample Solution: Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of methanol or a solvent mixture that is compatible with the mobile phase. The final concentration should be as high as possible without causing precipitation. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Analytical Method Development